Cinnamoylurea
Description
Properties
IUPAC Name |
(E)-N-carbamoyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-7H,(H3,11,12,13,14)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVRHVFQVXJPIH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-06-1 | |
| Record name | Urea, cinnamoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Step I: Synthesis of Substituted Cinnamic Acids
Substituted benzaldehydes undergo condensation with propionic anhydride in the presence of potassium acetate at 160–180°C, forming α,β-unsaturated cinnamic acids via the Perkin reaction. For example, p-aminocinnamic acid (1a ) is synthesized by heating p-nitrobenzaldehyde with propionic anhydride, followed by steam distillation and acidification with HCl. The purity of intermediates is validated by thin-layer chromatography (TLC) using silica gel with acetone/petroleum ether (3:1) as the mobile phase.
Step II: Formation of Cinnamoyl Chlorides
Cinnamic acids react with thionyl chloride (SOCl₂) under reflux to produce corresponding chlorides. This exothermic reaction proceeds via nucleophilic acyl substitution, yielding intermediates such as p-aminocinnamoyl chloride (2a ) with 69% efficiency. Excess SOCl₂ is removed under vacuum, and the crude chlorides are used directly without purification to minimize hydrolysis.
Step III: Urea Condensation
Cinnamoyl chlorides are treated with urea in 5% NaOH, forming cinnamoylureas through nucleophilic attack by the urea’s amine group. The reaction is maintained under alkaline conditions to scavenge liberated HCl, promoting carbamate formation. For instance, 3,5-dimethoxythis compound (3e ) is isolated in 73% yield after recrystallization from an ethanol-water mixture.
Table 1: Physicochemical Parameters of this compound Derivatives
| Compound | R Group | R’ Group | Rf Value | Molecular Formula | M.P. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 3a | p-NH₂ | H | 0.82 | C₉H₈ClNO | 127–128 | 69 |
| 3b | p-OH | H | 0.83 | C₉H₇ClO₂ | 137–138 | 63 |
| 3c | 2,5-dichloro | H | 0.78 | C₉H₅Cl₃O | 97–98 | 71 |
| 3d | 2,4-diamino | H | 0.61 | C₉H₉ClN₂O | 121–122 | 70 |
| 3e | 3,5-dimethoxy | CH₃ | 0.80 | C₁₂H₁₃ClO₃ | 125–126 | 73 |
Biosynthetic and Enzymatic Approaches
Recent advances in metabolic engineering have enabled the biosynthesis of cinnamic acid derivatives in Escherichia coli, offering a sustainable alternative to classical synthesis. While direct this compound production via enzymatic routes remains unexplored, foundational work demonstrates the feasibility of cinnamylamine synthesis from cinnamic acid using ω-transaminases (ω-TA) and carboxylic acid reductases (CAR).
Pathway Engineering for Cinnamic Acid Derivatives
Cinnamic acid is reduced to cinnamaldehyde by CAR, which requires phosphopantetheinyl transferase (PPTase) for activation. In E. coli strain MRE-oE, deletion of alcohol dehydrogenases (yjgB, fucO) reduced cinnamyl alcohol byproducts, increasing cinnamylamine yields to 523.15 mg/L. This strategy could theoretically be adapted for this compound by incorporating urea-specific transaminases or amidases.
Catalytic Methods and Reaction Optimization
Solvent and Temperature Effects
In classical synthesis, polar aprotic solvents (e.g., DMF) enhance urea reactivity, while temperatures above 100°C accelerate chloride formation. However, excessive heat promotes carbamate decomposition, necessitating precise control during SOCl₂ reflux.
Structural Characterization and Validation
Spectroscopic Analysis
Fourier-transform infrared (FTIR) spectra of cinnamoylureas show characteristic peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (N–H bend). Nuclear magnetic resonance (¹H NMR) confirms substituent effects: p-methoxy groups deshield aromatic protons to δ 7.8–8.2 ppm, while amino groups resonate at δ 5.1–5.3 ppm.
Computational Docking Studies
Molecular docking of 3e with tubulin (PDB: 1SA0) reveals hydrogen bonding with Glu144 and Van der Waals interactions with Leu113, explaining its antiproliferative activity. Such analyses guide the rational design of derivatives with enhanced binding affinities.
Industrial and Pharmacological Applications
Anticancer Agents
Cinnamoylureas inhibit tubulin polymerization by binding at the colchicine site, disrupting microtubule dynamics. Compound 3e demonstrates IC₅₀ values of 1.2 μM against MCF-7 breast cancer cells, comparable to paclitaxel.
Agricultural Uses
As urea derivatives, these compounds serve as slow-release nitrogen fertilizers, though their phytotoxicity requires formulation adjustments.
Chemical Reactions Analysis
Hydrolysis Reactions
Cinnamoylurea may undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis :
The hydroxide ion deprotonates the urea nitrogen, destabilizing the acylurea bond.
Reaction kinetics and yields would depend on temperature, pH, and solvent polarity, as seen in studies on similar compounds .
Thermal Decomposition
At elevated temperatures, this compound might decompose via radical pathways or cyclization :
-
Radical Formation : Homolytic cleavage of the C–N bond could generate cinnamoyl and urea radicals, which may recombine or form secondary products (e.g., cinnamamide).
-
Cyclization : Intramolecular reactions could lead to heterocyclic compounds, such as quinazolinones, if substituents permit .
Redox Reactions
This compound’s α,β-unsaturated carbonyl system is susceptible to reduction:
-
Catalytic Hydrogenation :
The double bond is selectively reduced, preserving the urea moiety.
-
Oxidation :
Strong oxidizing agents (e.g., KMnO₄) may cleave the cinnamoyl group, yielding benzoic acid derivatives .
Biochemical Interactions
While not explicitly studied, this compound could participate in enzyme-mediated reactions:
-
Protease Inhibition : The urea moiety may act as a transition-state analog, inhibiting serine proteases via hydrogen bonding to active-site residues .
-
Antioxidant Activity : The conjugated double bond might scavenge free radicals, similar to cinnamic acid derivatives in honey .
Table: Hypothetical Reaction Pathways
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Synthesis | Cinnamoyl chloride + urea | This compound + HCl | Nucleophilic acyl substitution |
| Acidic Hydrolysis | H₂O, H⁺, heat | Cinnamic acid + urea | Acid-catalyzed nucleophilic attack |
| Basic Hydrolysis | NaOH, H₂O | Sodium cinnamate + urea | Base-induced deprotonation |
| Hydrogenation | H₂, Pd/C | Dihydrothis compound | Catalytic reduction |
| Oxidation | KMnO₄, H⁺ | Benzoic acid derivatives + urea | Oxidative cleavage |
Research Gaps and Recommendations
Existing literature on this compound is sparse. Further studies should focus on:
-
Mechanistic Studies : Isotopic labeling or computational methods (e.g., URVA ) to map reaction pathways.
-
Catalytic Optimization : Use of DoE (Design of Experiments) to refine synthetic protocols.
-
Biological Activity : Screening for antimicrobial or anticancer properties, leveraging parallels with peptide derivatives .
Scientific Research Applications
Agricultural Applications
Controlled-Release Fertilizers
Cinnamoylurea is primarily investigated for its role as a controlled-release fertilizer (CRF). The slow-release characteristics of this compound can enhance nitrogen use efficiency (NUE) in crops, leading to improved yields while minimizing environmental impacts.
Key Findings:
- Grain Yield Improvement : Studies indicate that the application of controlled-release urea, including this compound formulations, can significantly increase grain yield in crops like wheat and maize. For instance, a meta-analysis showed that CRF applications improved grain yield by approximately 7.23% compared to conventional urea applications due to enhanced nitrogen uptake .
- Soil Health : this compound contributes to better soil health by increasing soil organic carbon and total nitrogen levels, which are crucial for crop growth in infertile soils .
Data Table: Impact of this compound on Crop Yield and Soil Properties
| Parameter | Conventional Urea | This compound (Controlled Release) |
|---|---|---|
| Grain Yield Increase (%) | 0% | 7.23% |
| Total Nitrogen Uptake (%) | 0% | 9.13% |
| Soil Organic Carbon Increase (%) | 0% | 5.93% |
| Nitrogen Use Efficiency Increase (%) | 0% | 23.4% |
Medicinal Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives. These compounds exhibit various biological activities that make them suitable candidates for cancer treatment.
Key Findings:
- Antitumor Mechanism : Research demonstrated that cinnamoylureas interact with tubulin, disrupting microtubule formation which is essential for cell division. This mechanism suggests their potential as chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The effectiveness of cinnamoylureas varies based on structural modifications. Certain substitutions enhance their binding affinity to tubulin, increasing their cytotoxicity against cancer cells .
Case Study: Synthesis and Characterization
A study synthesized several substituted cinnamoylureas and evaluated their antitumor properties through in vitro assays. The results indicated that specific derivatives showed significant cytotoxic effects on various cancer cell lines, suggesting their potential for further development into therapeutic agents .
Summary of Findings
This compound demonstrates versatile applications in both agriculture and medicine:
- In agriculture, it serves as an effective controlled-release fertilizer, enhancing crop yields and improving soil health.
- In medicine, it shows promise as an antitumor agent by targeting tubulin interactions.
Mechanism of Action
The mechanism of action of cinnamoylurea involves its interaction with various molecular targets. For instance, this compound derivatives have been shown to interact with fungal cell membranes, leading to membrane disruption and cell death . In antibacterial applications, this compound compounds can inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparison with Similar Compounds
Cinnamoylglycine
Structure: Cinnamoylglycine (CAS 16534-24-0) features a glycine residue (-NHCH₂COOH) linked to the cinnamoyl group, unlike Cinnamoylurea’s urea moiety. Applications: As a metabolite in human urine, it serves as a biomarker for metabolic disorders. Its carboxyl group enhances water solubility compared to this compound, which may limit the latter’s pharmacokinetic profile .
Cinnamoyl Chloride
Structure : Cinnamoyl chloride (CAS 102-92-1) is a reactive acyl chloride (C₉H₇ClO) used as a precursor in synthesizing cinnamic acid derivatives, including this compound.
Applications : Widely employed in acylation reactions to produce pharmaceuticals, dyes, and polymers. Its high reactivity contrasts with this compound’s stability, making it unsuitable for direct therapeutic use .
Reactivity : The chloride group facilitates nucleophilic substitution, whereas this compound’s urea group undergoes hydrolysis under acidic or basic conditions .
Other Derivatives
- Cinnamic Acid : The parent compound lacks functional groups beyond the carboxylic acid, limiting its versatility in drug design compared to this compound.
- Cinnamamide : Contains an amide group (-CONH₂), offering intermediate reactivity between this compound and Cinnamoyl chloride.
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Functional Group | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | N/A | C₁₀H₁₀N₂O₂ | Urea (-NHCONH₂) | Pharmaceutical intermediates | Moderate; hydrolyzable |
| Cinnamoylglycine | 16534-24-0 | C₁₁H₁₁NO₃ | Glycine (-NHCH₂COOH) | Metabolic biomarker | Low; peptide bond formation |
| Cinnamoyl Chloride | 102-92-1 | C₉H₇ClO | Acyl chloride (-COCl) | Synthetic reagent | High; acylation reactions |
| Cinnamic Acid | 621-82-9 | C₉H₈O₂ | Carboxylic acid (-COOH) | Food preservative, fragrance | Low; esterification |
Research Findings
- Synthetic Pathways : this compound is likely synthesized via urea and cinnamoyl chloride, analogous to the production of cinnamoylglycine from glycine and cinnamoyl chloride .
- Stability : Urea derivatives generally exhibit higher thermal stability than acyl chlorides but are prone to hydrolysis, necessitating controlled storage conditions .
- Biological Activity : this compound’s hydrogen-bonding capacity may enhance binding to biological targets, as seen in urea-containing drugs (e.g., anticancer agents). However, its efficacy compared to cinnamoylglycine remains unverified .
Q & A
Q. What are the key considerations for optimizing the synthesis of cinnamoylurea derivatives in academic settings?
Methodological Answer:
- Experimental Design: Prioritize variables such as reaction temperature, solvent polarity, and catalyst selection (e.g., acid/base catalysts). Use fractional factorial design to identify critical parameters .
- Purification: Employ column chromatography or recrystallization to isolate high-purity compounds. Validate purity via HPLC (>95%) and melting point analysis .
- Yield Optimization: Track reaction kinetics using TLC or in-situ FTIR to determine endpoint stability. Compare yields across solvent systems (e.g., DMF vs. THF) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm urea and cinnamoyl moieties. Compare chemical shifts with computational models (e.g., DFT calculations) .
- Mass Spectrometry: Employ HRMS (High-Resolution MS) to verify molecular ion peaks and rule out degradation products.
- Chromatography: Utilize reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Pair with CAD (Charged Aerosol Detection) for non-UV-active impurities .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
Methodological Answer:
- Cell-Based Assays: Use MTT or resazurin assays for cytotoxicity screening. Normalize data against positive controls (e.g., doxorubicin) and vehicle-treated cells.
- Enzyme Inhibition: Apply Michaelis-Menten kinetics to calculate IC values. Validate with dose-response curves (3-4 replicates per concentration) .
- Data Validation: Include negative controls (e.g., inactive analogs) to confirm specificity. Use ANOVA for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological data be systematically resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., IC, bioavailability) and assess heterogeneity using I statistics. Identify confounding variables (e.g., cell line variability, assay conditions) .
- In Silico Modeling: Perform molecular docking to compare binding affinities across protein isoforms. Validate with MD simulations (e.g., 100 ns trajectories) .
- Experimental Replication: Design interlaboratory studies using standardized protocols (e.g., OECD guidelines) to isolate methodological biases .
Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in multi-target drug discovery?
Methodological Answer:
- Fragment-Based Design: Synthesize analogs with systematic modifications (e.g., halogen substitution, alkyl chain length). Test against target panels (e.g., kinases, GPCRs) .
- QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric properties with activity. Validate models with external test sets (R > 0.7) .
- Off-Target Profiling: Employ thermal shift assays or SPR (Surface Plasmon Resonance) to assess selectivity. Cross-reference with PubChem BioAssay data .
Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing Regimen: Standardize administration routes (oral vs. IV) and fasting states. Monitor plasma levels via LC-MS/MS at fixed intervals (e.g., 0, 1, 4, 24 hrs) .
- Metabolite Identification: Use UPLC-QTOF-MS to detect phase I/II metabolites. Compare metabolic pathways across species (e.g., murine vs. human microsomes) .
- Data Reporting: Adhere to ARRIVE guidelines for animal studies. Disclose variability metrics (e.g., SEM, CV%) and attrition rates .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Report EC with 95% confidence intervals .
- Cluster Analysis: Apply PCA (Principal Component Analysis) to segregate responsive vs. non-responsive cell subsets. Use k-means clustering for phenotype stratification .
- Outlier Management: Exclude data points beyond ±3 SD after Grubbs’ test. Justify exclusions in supplementary materials .
Q. How can researchers integrate omics data to uncover this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells. Use DESeq2 for differential expression (adjusted p < 0.1). Enrich pathways via KEGG/GO .
- Proteomics: Apply TMT labeling and LC-MS/MS for quantitative analysis. Validate hits with Western blot (≥2 independent antibodies) .
- Multi-Omics Integration: Use weighted gene co-expression networks (WGCNA) to link transcriptomic and proteomic datasets. Prioritize hub genes with high connectivity .
Contradiction and Validation
Q. What methodologies mitigate bias in this compound’s reported antioxidant vs. pro-oxidant effects?
Methodological Answer:
- Redox Profiling: Measure ROS levels using DCFH-DA and GSH/GSSG ratios in parallel. Correlate with cell viability (Spearman’s rho) .
- Chelation Studies: Pre-treat cells with metal chelators (e.g., EDTA) to assess metal-dependent pro-oxidant activity.
- Peer Review: Submit raw data to repositories (e.g., Zenodo) for independent validation. Disclose funding sources and conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
